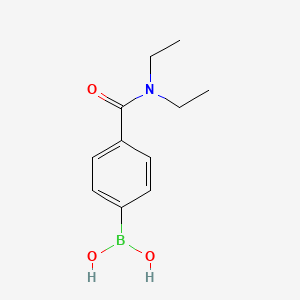

4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGVBHIMRVYWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378416 | |

| Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-80-1 | |

| Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethylcarbamoyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an organic compound featuring a phenylboronic acid core functionalized with a diethylamide group.[1][2][3] This class of molecules is of significant interest in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group, renowned for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5] The presence and nature of substituents on the phenyl ring, such as the diethylaminocarbonyl group, can modulate the compound's reactivity, selectivity, and physical properties, which is critical for applications in drug design and materials science.

This technical guide provides a detailed overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows and reaction pathways relevant to its application.

Chemical Structure

Caption: 2D Structure of this compound.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, reactivity, and application in synthesis and drug formulation. The key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [4-(diethylcarbamoyl)phenyl]boronic acid | [1][3] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | ~140-145 °C | [6] |

| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane) | [6] |

| pKa (Predicted) | 8.18 ± 0.16 | [6] |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. While specific experimental data for this exact compound is limited, the following sections describe established, general protocols for determining the key physical properties of arylboronic acids.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[7] The powder is packed tightly into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp device) and attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

Understanding a compound's solubility is essential for reaction setup, purification, and formulation. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[11][12][13]

Methodology:

-

Sample Preparation: A series of vials are prepared, each containing a precisely known mass of this compound and a specific volume of the chosen organic solvent.

-

Heating and Stirring: Each vial is sealed, placed in a controlled temperature bath, and stirred vigorously to ensure a uniform suspension. The temperature of the bath is increased at a slow, constant rate (e.g., 0.3 K/h).[13]

-

Turbidity Monitoring: The turbidity of the mixture is continuously monitored. This can be done visually or instrumentally by measuring light intensity using a luminance probe or a laser beam.[13][14]

-

Equilibrium Point: The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded. This temperature represents the solid-liquid equilibrium point for that specific concentration.[13]

-

Data Analysis: The process is repeated for each sample to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.[13]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of a compound's acidity and is critical for understanding its behavior in different pH environments, which is particularly important in drug development. Potentiometric titration is a standard method for pKa determination.[15][16]

Methodology:

-

Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a mixed solvent system. The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[15]

-

Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[15]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[15]

Application in Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide or triflate, catalyzed by a palladium complex.[4][17]

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[18] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chembk.com [chembk.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

This technical guide provides a comprehensive overview of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile organic compound with significant applications in chemical synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis protocols, and key applications, supported by experimental methodologies and data visualizations.

Chemical Structure and Properties

This compound, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an aromatic boronic acid derivative. The presence of both a boronic acid group and a diethylaminocarbonyl moiety imparts unique reactivity and potential for diverse applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [4-(diethylcarbamoyl)phenyl]boronic acid | [1] |

| Synonyms | N,N-DIETHYL 4-BORONOBENZAMIDE; 4-(Diethylcarbamoyl)benzeneboronic acid | [2] |

| CAS Number | 389621-80-1 | [1][2] |

| Molecular Formula | C11H16BNO3 | [1][2] |

| Molecular Weight | 221.06 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3][4] |

| Melting Point | 138-145 °C | [3][4] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane. | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice versa. Below is a plausible experimental protocol adapted from established synthetic methodologies for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.

Experimental Protocol:

Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

-

To a stirred solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound via Miyaura Borylation

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-N,N-diethylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 equivalents).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) or by purification on silica gel.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its derivatives also show potential in various biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This is a cornerstone reaction in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | >90 (expected) |

| 2-Bromopyridine | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 90 | 16 | >85 (expected) |

| 4-Trifluoromethoxy-bromobenzene | Pd(OAc)2/SPhos | K3PO4 | Toluene | 110 | 8 | >92 (expected) |

Note: The yield data is representative for Suzuki-Miyaura reactions with similar phenylboronic acids and is provided for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and this compound (1.2-1.5 mmol) in a suitable solvent (e.g., toluene, dioxane).

-

Add an aqueous solution of a base (e.g., 2 M K2CO3 or Cs2CO3).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Potential as a Proteasome Inhibitor

Boronic acid derivatives are a well-established class of proteasome inhibitors, with bortezomib being a notable example in cancer therapy. The boronic acid moiety can form a stable, reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. This results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. While specific studies on this compound as a proteasome inhibitor are not widely published, its structural features suggest potential in this area.

Experimental Protocol: In Vitro Proteasome Activity Assay

-

Purified 20S proteasome is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

The test compound, this compound, is added at various concentrations.

-

The reaction is incubated at 37 °C.

-

The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

The rate of substrate cleavage is calculated and compared to a control without the inhibitor to determine the percent inhibition.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Application in Glucose Sensing

Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature present in glucose. This interaction forms the basis of various glucose sensing technologies. The binding event can be transduced into a measurable signal, such as a change in fluorescence or a volumetric change in a hydrogel. While not specifically documented for this compound, its phenylboronic acid moiety makes it a candidate for incorporation into glucose-responsive materials.

Conceptual Experimental Workflow: Glucose Sensing

-

Sensor Fabrication: Incorporate this compound into a polymer matrix, such as a hydrogel, potentially co-polymerized with a fluorescent monomer.

-

Analyte Interaction: Expose the sensor to solutions containing varying concentrations of glucose. The boronic acid groups will bind with glucose molecules.

-

Signal Transduction: The binding event causes a change in the properties of the material. This could be swelling of the hydrogel or a change in the fluorescence of the embedded reporter dye due to alterations in the microenvironment.

-

Signal Detection: The change is quantified using an appropriate technique, such as measuring the change in volume, or with a fluorometer to detect changes in fluorescence intensity or wavelength.

-

Calibration: A calibration curve is constructed by plotting the signal change against the glucose concentration to enable quantitative measurements.

Safety Information

Detailed toxicological data for this compound is not extensively available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions include using personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established in principle, and its boronic acid functionality suggests promising avenues for research in areas such as proteasome inhibition and the development of novel biosensors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.

References

- 1. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 2. N,N-diethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 95% | CAS: 2093041-44-0 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

Synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly for cross-coupling reactions. The synthesis is presented as a two-step process commencing from commercially available 4-bromobenzoyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence:

-

Amidation: Reaction of 4-bromobenzoyl chloride with diethylamine to form the intermediate, N,N-diethyl-4-bromobenzamide.

-

Lithiation-Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.

This pathway offers a reliable method for the preparation of the target compound, utilizing standard and well-documented organic transformations.

Experimental Protocols

Step 1: Synthesis of N,N-Diethyl-4-bromobenzamide

This procedure outlines the formation of the amide intermediate.

Materials:

-

4-bromobenzoyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

4-bromobenzoyl chloride (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction mixture is then washed sequentially with water and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyl-4-bromobenzamide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the conversion of the aryl bromide to the final boronic acid product.

Materials:

-

N,N-diethyl-4-bromobenzamide

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

-

Triisopropyl borate or trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of N,N-diethyl-4-bromobenzamide (1.0 equivalent) in anhydrous THF or diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium or sec-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes.

-

Triisopropyl borate or trimethyl borate (1.2 equivalents) is then added dropwise, again maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields are highly dependent on reaction scale and purification methods.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Amidation | 4-bromobenzoyl chloride, Diethylamine, Triethylamine | Dichloromethane | 0 to RT | 2-4 | 85-95 |

| 2 | Lithiation-Borylation | N,N-diethyl-4-bromobenzamide, n-BuLi, Triisopropyl borate | THF or Diethyl Ether | -78 to RT | 12-16 | 60-80 |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

Conclusion

The described two-step synthesis pathway provides a robust and efficient method for the preparation of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this pathway accessible for researchers in various fields. The provided quantitative data and visual representation serve as a valuable resource for the planning and execution of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid from 4-bromobenzoyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid from 4-bromobenzoyl chloride. This two-step synthetic route involves an initial amidation reaction to form an intermediate, 4-bromo-N,N-diethylbenzamide, followed by a palladium-catalyzed Miyaura borylation to yield the final product. The methodologies described herein are based on established chemical principles and analogous procedures found in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first step is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with diethylamine to produce the stable intermediate, 4-bromo-N,N-diethylbenzamide. The second step involves the conversion of the aryl bromide to a boronic acid derivative via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and generally good yields.

Technical Guide: 4-(Diethylcarbamoyl)phenylboronic Acid (CAS 389621-80-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-(Diethylcarbamoyl)phenylboronic acid (CAS 389621-80-1), a versatile synthetic building block. The guide details its chemical and physical properties, primary applications in organic synthesis, and explores the potential for biological applications based on the broader class of phenylboronic acids. While specific biological activity for this compound is not extensively documented in public literature, this guide serves as a foundational resource for researchers interested in its synthetic utility and potential therapeutic applications.

Chemical and Physical Properties

4-(Diethylcarbamoyl)phenylboronic acid is a white to off-white crystalline solid.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 389621-80-1 | [2] |

| IUPAC Name | [4-(diethylcarbamoyl)phenyl]boronic acid | [2] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2][3] |

| Molecular Weight | 221.06 g/mol | [2][3] |

| Melting Point | 142 °C | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in many organic solvents such as chloroform and dichloromethane. |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 4-(Diethylcarbamoyl)phenylboronic acid are proprietary, a general method involves the reaction of a corresponding aryl halide with a boron source, often through a metal-catalyzed coupling reaction.

A plausible synthetic route, based on common methods for producing phenylboronic acids, is the reaction of 4-bromo-N,N-diethylbenzamide with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis to yield the boronic acid.

Below is a conceptual workflow for the synthesis of a phenylboronic acid derivative.

Applications in Organic Synthesis

The primary and most well-documented application of 4-(Diethylcarbamoyl)phenylboronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The diethylcarbamoyl group can influence the electronic properties and solubility of the molecule, making it a useful building block for creating complex organic molecules, including those with pharmaceutical or material science applications.[1]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, 4-(Diethylcarbamoyl)phenylboronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a biaryl product.

Potential Biological Applications

While there is limited direct research on the biological activities of 4-(Diethylcarbamoyl)phenylboronic acid, the broader class of phenylboronic acids (PBAs) has garnered significant interest in the field of drug development and diagnostics. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is the foundation for these applications.

Potential areas of research for 4-(Diethylcarbamoyl)phenylboronic acid could include:

-

Enzyme Inhibition: As analogues of carboxylic acids, boronic acids can act as inhibitors for various enzymes, particularly serine proteases. The diethylcarbamoyl group could be tailored to enhance binding to specific enzyme pockets.

-

Drug Delivery: PBAs are being explored for targeted drug delivery systems.[1] For instance, they can be used to create glucose-responsive systems for insulin delivery, as the boronic acid can bind to the diols present in glucose.

-

Bioconjugation and Sensors: The reactivity of the boronic acid group with diols makes it a useful tool for bioconjugation, allowing for the labeling of biomolecules.[1] This property is also being leveraged to develop sensors for saccharides and other diol-containing compounds.

-

Antimicrobial and Anticancer Agents: Some studies have indicated that certain phenylboronic acid derivatives possess antimicrobial and anticancer properties. However, the specific activity of 4-(Diethylcarbamoyl)phenylboronic acid has not been reported.

The following diagram illustrates the general principle of phenylboronic acid interaction with diols, which underpins many of its biological applications.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

4-(Diethylcarbamoyl)phenylboronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous Sodium Carbonate solution)

-

Solvent (e.g., Toluene or Dioxane)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To a round-bottom flask, add 4-(Diethylcarbamoyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).

-

Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Add the solvent, followed by the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separating the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

4-(Diethylcarbamoyl)phenylboronic acid is classified as an irritant. It is known to cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Diethylcarbamoyl)phenylboronic acid is a valuable reagent for organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities are not yet well-defined, the broader class of phenylboronic acids shows significant promise in various therapeutic and diagnostic applications. This guide provides a solid foundation for its synthetic applications and serves as a starting point for exploring its potential in drug discovery and development. Further research is warranted to elucidate the specific biological properties of this compound.

References

Solubility of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A comprehensive understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification, and formulation development.

This technical guide addresses the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide provides qualitative information and presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for the target compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C11H16BNO3 | ChemBK[1] |

| Appearance | White to light yellow crystalline solid | ChemBK[1] |

| Melting Point | Approximately 140-145 °C | ChemBK[1] |

Qualitative Solubility

This compound is reported to be soluble in many organic solvents, including chloroform and dichloromethane[1].

Quantitative Solubility Data of Phenylboronic Acid (Proxy)

The solubility of the parent compound, phenylboronic acid, provides a useful baseline for estimating the solubility behavior of its derivatives. The following data is for unsubstituted phenylboronic acid.

| Solvent | Solubility | Temperature (°C) | Method | Reference |

| Water | 10 g/L | 20 | - | Wikipedia[2] |

| Diethyl Ether | Soluble | - | - | Wikipedia[2] |

| Ethanol | Soluble | - | - | Wikipedia[2] |

| Hexanes | Poorly soluble | - | - | Wikipedia[2] |

| Carbon Tetrachloride | Poorly soluble | - | - | Wikipedia[2] |

| Dipropyl Ether | High | - | Dynamic | Leszczyński et al. (2020)[3] |

| Ketones (e.g., Acetone) | High | - | Dynamic | Leszczyński et al. (2020)[3] |

| Chloroform | Moderate | - | Dynamic | Leszczyński et al. (2020)[3] |

| Hydrocarbons | Very low | - | Dynamic | Leszczyński et al. (2020)[3] |

Experimental Protocol: Dynamic Method for Solubility Determination

A prevalent and accurate method for determining the solubility of boronic acids in organic solvents is the dynamic method. This technique involves the visual or instrumental observation of the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: A sample of known composition is prepared by accurately weighing the solute (this compound) and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is stirred vigorously. The temperature of the bath is then increased at a slow, constant rate (e.g., 0.3 K·h–1)[4].

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done by measuring the intensity of light passing through the solution using a luminance probe[3][4][5].

-

Determination of Equilibrium Point: The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the solid-liquid equilibrium point for that specific composition[4].

-

Data Collection: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Experimental Workflow

References

Spectroscopic Characterization of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: [4-(diethylcarbamoyl)phenyl]boronic acid[1]

-

Appearance: White to light yellow crystalline solid[2]

-

Melting Point: Approximately 138-145 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s (broad) | 2H | B(OH)₂ |

| ~7.8 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.4 | d | 2H | Ar-H (ortho to -C(O)N(Et)₂) |

| ~3.4 | q | 4H | -N(CH₂CH₃)₂ |

| ~1.1 | t | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~138 | Ar-C (para to -B(OH)₂) |

| ~134 | Ar-C (ortho to -B(OH)₂) |

| ~130 | Ar-C attached to B(OH)₂ |

| ~127 | Ar-C (ortho to -C(O)N(Et)₂) |

| ~42 | -N(CH₂CH₃)₂ |

| ~14 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (boronic acid, hydrogen-bonded) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-N stretch |

| ~850 | Strong | C-H bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Ion Species | Notes |

| 222.1 | [M+H]⁺ | Predicted exact mass for [C₁₁H₁₇BNO₃]⁺ is 222.1296. |

| 244.1 | [M+Na]⁺ | Predicted exact mass for [C₁₁H₁₆BNO₃Na]⁺ is 244.1115. |

| 203.1 | [M-H₂O+H]⁺ | Loss of water from the boronic acid moiety. |

| 148.1 | [M-C₄H₁₀N+H]⁺ | Fragmentation involving the diethylamino group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chembk.com [chembk.com]

- 3. 389621-80-1・this compound・323-99551・329-99553[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. This compound , 98% , 389621-80-1 - CookeChem [cookechem.com]

- 5. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of N,N-Disubstituted Benzamide Boronic Acids: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide explores the promising, yet underexplored, class of compounds known as N,N-disubstituted benzamide boronic acids. By combining the established pharmacophore of N,N-disubstituted benzamides with the versatile reactivity of boronic acids, a new avenue for therapeutic intervention is emerging. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the potential applications, synthetic strategies, and biological evaluation of this novel chemical scaffold.

Introduction

The convergence of two pharmacologically significant moieties, the N,N-disubstituted benzamide core and the boronic acid functional group, presents a compelling strategy for the development of novel therapeutics. Boronic acids are renowned for their ability to form reversible covalent bonds with the active site residues of key enzymes, a property that has been successfully leveraged in several FDA-approved drugs.[1][2] Concurrently, the N,N-disubstituted benzamide scaffold is a privileged structure in medicinal chemistry, notably featuring in histone deacetylase (HDAC) inhibitors and other targeted therapies.[3][4] The amalgamation of these two entities offers the potential for highly potent and selective enzyme inhibitors with novel mechanisms of action.

This whitepaper will delve into the prospective applications of N,N-disubstituted benzamide boronic acids, focusing on their potential as inhibitors of proteasomes, serine proteases (including β-lactamases), and histone deacetylases. We will present illustrative quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to guide future research in this exciting area.

Potential Therapeutic Applications and Molecular Targets

The unique structural features of N,N-disubstituted benzamide boronic acids suggest several high-impact therapeutic applications. The boronic acid moiety can act as a "warhead," targeting the catalytic machinery of various enzymes, while the N,N-disubstituted benzamide portion can provide additional binding interactions and modulate physicochemical properties.

Anticancer Activity via Proteasome Inhibition

The 26S proteasome is a critical regulator of intracellular protein degradation and a validated target in oncology.[5] Boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[6] The mechanism of action involves the boronic acid forming a stable, yet reversible, complex with the active site threonine residue of the proteasome's β5 subunit.[6] This inhibition leads to the accumulation of pro-apoptotic proteins and the suppression of the pro-survival NF-κB signaling pathway.[1][7] N,N-disubstituted benzamide boronic acids represent a novel class of potential proteasome inhibitors where the benzamide scaffold could be optimized to enhance cell permeability, target selectivity, and pharmacokinetic properties.

Proteasome inhibitors block the degradation of IκBα, the inhibitory protein of NF-κB.[1][8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic and pro-inflammatory genes.[8][9]

Antibacterial Agents via β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat.[10] Boronic acids have emerged as effective inhibitors of serine β-lactamases, acting as transition-state analogs that covalently bind to the active site serine.[11][12] The development of N,N-disubstituted benzamide boronic acids could lead to a new generation of β-lactamase inhibitors with broad-spectrum activity and improved pharmacological profiles.

Modulators of Epigenetics via HDAC Inhibition

Histone deacetylases (HDACs) are key epigenetic regulators, and their dysregulation is implicated in cancer and other diseases.[13] Benzamide-containing molecules, such as entinostat, are known class I HDAC inhibitors.[3] The inhibitory mechanism typically involves the coordination of a zinc ion in the enzyme's active site.[2] While hydroxamic acids are common zinc-binding groups in HDAC inhibitors, boronic acids have also been explored for this purpose.[14] An N,N-disubstituted benzamide boronic acid could potentially interact with the zinc ion and the surrounding active site residues, offering a novel approach to HDAC inhibition.

Quantitative Data (Illustrative)

While extensive quantitative data for N,N-disubstituted benzamide boronic acids is not yet available in the public domain, the following tables present hypothetical data to illustrate the potential potency and selectivity that could be achieved with this class of compounds. These values are based on the known activities of related boronic acid and benzamide inhibitors.

Table 1: Illustrative Anticancer Activity

| Compound ID | Target | IC50 (nM) | Cell Line |

| BBA-001 | 20S Proteasome | 15 | Multiple Myeloma (RPMI-8226) |

| BBA-002 | HDAC1 | 50 | Colon Cancer (HCT116) |

| BBA-003 | HDAC2 | 75 | Colon Cancer (HCT116) |

Table 2: Illustrative Antibacterial Activity

| Compound ID | Target | Ki (µM) |

| BBA-101 | Class A β-Lactamase (TEM-1) | 0.5 |

| BBA-102 | Class C β-Lactamase (AmpC) | 1.2 |

Experimental Protocols

Synthesis of N,N-Disubstituted Benzamide Boronic Acids

A potential synthetic route to ortho-boronic acid substituted N,N-dialkylbenzamides involves a boron-directed ortho-benzylation of N-aryl amides.[15][16]

General Protocol:

-

Borylation: To a solution of the starting N-aryl amide in anhydrous dichloromethane, add boron tribromide (BBr₃) at room temperature and stir for 2-16 hours, depending on the substrate.[16]

-

Suzuki-Miyaura Coupling: To the resulting dibromo boracycle, add benzyl bromide, palladium acetate (Pd(OAc)₂), and potassium carbonate (K₂CO₃) in a mixture of methanol and water. Heat the reaction to 70°C for 5 hours.[16]

-

Purification and Hydrolysis: After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the ortho-benzylated amide. Subsequent hydrolysis of the boronate ester will yield the final boronic acid.

Biological Evaluation Protocols

The chymotrypsin-like activity of the 20S proteasome can be measured using a fluorogenic substrate.[5][17]

Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[17]

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Test compounds (N,N-disubstituted benzamide boronic acids)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, test compound at various concentrations (or DMSO for control), and diluted 20S proteasome.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.[17]

A fluorometric assay can be used to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[18][19]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[18]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in a stop solution containing a known HDAC inhibitor like Trichostatin A)[18]

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

-

In a 96-well plate, add the assay buffer, test compound, and diluted recombinant HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-90 minutes.[13]

-

Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.

-

Incubate at room temperature for 15 minutes.

-

Read the fluorescence (excitation ~355-360 nm, emission ~460 nm).[18]

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

N,N-disubstituted benzamide boronic acids represent a promising and largely untapped class of molecules for drug discovery. The logical combination of a versatile binding scaffold with a reactive boronic acid warhead provides a strong rationale for their investigation as potent and selective enzyme inhibitors. The potential applications span critical therapeutic areas, including oncology and infectious diseases.

Future research should focus on the synthesis and screening of diverse libraries of these compounds against key enzymatic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate these efforts and accelerate the exploration of N,N-disubstituted benzamide boronic acids as next-generation therapeutics.

References

- 1. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 9. Regulation of NFKB signaling by the proteasome [pfocr.wikipathways.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a phenylboronic acid moiety and a diethylaminocarbonyl group, allows for a range of chemical transformations and biological interactions. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, physicochemical properties, and its burgeoning applications in drug development. Particular focus is given to its role as a building block in Suzuki-Miyaura cross-coupling reactions and its potential as a targeted agent in cancer therapy through interactions with cell surface glycoproteins and inhibition of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of boronic acid derivatives for therapeutic innovation.

Chemical and Physical Properties

This compound, also known as [4-(diethylcarbamoyl)phenyl]boronic acid, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [4-(diethylcarbamoyl)phenyl]boronic acid | [2] |

| CAS Number | 389621-80-1 | [2] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2] |

| Molecular Weight | 221.06 g/mol | [2] |

| Melting Point | 138-142 °C | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Soluble in methanol and other organic solvents like chloroform and dichloromethane. | [3] |

Synthesis and Characterization

A probable synthetic pathway initiates from 4-bromobenzoic acid, which is first converted to its acid chloride and then reacted with diethylamine to form the corresponding amide. The bromo-amide intermediate can then be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: A Plausible Synthesis of this compound

Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 4-bromobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve diethylamine (2.5 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C in an ice bath and add the solution of 4-bromobenzoyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromo-N,N-diethylbenzamide (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid and stir vigorously for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel.

Characterization Data:

While specific spectral data for the title compound is not available in the searched literature, characterization would typically involve:

-

¹H NMR: To confirm the presence and integration of aromatic and diethylamino protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as the B-O-H and C=O stretches.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound can serve as a versatile building block to introduce the 4-(N,N-diethylaminocarbonyl)phenyl moiety into a wide range of organic molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Chemical Biology

Phenylboronic acids have emerged as a significant class of compounds in drug development due to their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as carbohydrates and glycoproteins. This property has been exploited for targeted drug delivery and as inhibitors of various enzymes.

Targeting Sialic Acid on Cancer Cells

Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[5] Phenylboronic acids exhibit a strong affinity for these sialic acid moieties, enabling the targeted delivery of therapeutic agents to cancer cells.[5] Nanoparticles decorated with phenylboronic acid derivatives have been shown to have enhanced cellular uptake in cancer cells.[6] While specific studies on this compound in this context are not yet prevalent, its structural features make it a candidate for incorporation into such targeted drug delivery systems.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of serine proteases and other enzymes. A study on Nα-acetyl-L-ornithine deacetylase (ArgE), a critical enzyme for bacterial survival, identified several phenylboronic acid derivatives as inhibitors. Notably, the closely related compound, 4-(diethylamino)phenylboronic acid, exhibited inhibitory activity with an IC₅₀ value of 50.1 μM.[7] This suggests that this compound may also possess inhibitory activity against certain enzymes and warrants further investigation.

Table of IC₅₀ Values for a Related Phenylboronic Acid Derivative

| Compound | Enzyme | IC₅₀ (μM) | Reference |

| 4-(diethylamino)phenylboronic acid | Nα-acetyl-L-ornithine deacetylase (ArgE) | 50.1 | [7] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Prepare a stock solution of the enzyme in an appropriate buffer.

-

Prepare a series of dilutions of the inhibitor, this compound, in the same buffer.

-

In a multi-well plate, add the enzyme solution to each well.

-

Add the inhibitor solutions to the respective wells, including a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.[8][9]

Modulation of Cancer Cell Signaling Pathways

Phenylboronic acid (PBA) has been shown to be a more potent inhibitor of cancer cell migration and viability compared to boric acid.[1] Studies have indicated that PBA can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[1] These proteins are key regulators of the actin cytoskeleton and are crucial for cell motility. The inhibition of these GTPases by PBA leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain kinase, ultimately impairing actomyosin-based contractility and cell migration.[1] This suggests a potential mechanism by which phenylboronic acid derivatives, including this compound, could exert anti-metastatic effects.

The following diagram illustrates the proposed signaling pathway affected by phenylboronic acids in cancer cells.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Enhanced cellular uptake efficiency of DCM probes or SN38 conjugating with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification (Journal Article) | OSTI.GOV [osti.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules containing a diethylbenzamide moiety.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful method for synthesizing biaryls and substituted aromatic compounds with high efficiency and functional group tolerance. This compound is a particularly useful reagent for introducing the N,N-diethylbenzamide functional group, a common motif in pharmacologically active compounds.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) catalyst to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (in this case, this compound) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

Data Presentation: Comparative Suzuki Coupling Protocols

The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling. Below is a summary of common conditions used for the coupling of various arylboronic acids with aryl halides, which can be adapted for this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80[2] |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) | n-Propanol | Reflux | ~1 | Not specified |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95[2] |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[2] |

| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[2] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-100 | Not specified | Not specified |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99[2] |

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki coupling of this compound with an aryl halide.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is a robust and widely used method for Suzuki couplings.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Conditions in Aqueous Media

This protocol offers a more environmentally friendly approach using a ligand-free catalyst system in an aqueous solvent mixture.[1]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.1 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Ethanol/Water (1:1 v/v), 5 mL

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, potassium carbonate, and palladium(II) acetate.[1]

-

Add the ethanol/water solvent mixture.[1]

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.[1]

-

Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[1]

-

Filter the solution and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This application note provides detailed protocols and data for the use of this building block in constructing complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The diethylaminocarbonyl moiety can serve as a key interaction point with biological targets or modulate the electronic properties of organic materials.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document outlines a general procedure for the coupling of this compound with various aryl halides, providing a foundation for its application in the synthesis of novel compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of arylboronic acids with aryl halides, which can be adapted for this compound. Yields are highly dependent on the specific substrates and conditions used.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |